1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid 1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17525387
InChI: InChI=1S/C8H6N4O2/c13-8(14)7-1-2-12(11-7)6-3-9-5-10-4-6/h1-5H,(H,13,14)
SMILES:
Molecular Formula: C8H6N4O2
Molecular Weight: 190.16 g/mol

1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17525387

Molecular Formula: C8H6N4O2

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
IUPAC Name 1-pyrimidin-5-ylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H6N4O2/c13-8(14)7-1-2-12(11-7)6-3-9-5-10-4-6/h1-5H,(H,13,14)
Standard InChI Key QVCHBDDFJNIHOM-UHFFFAOYSA-N
Canonical SMILES C1=CN(N=C1C(=O)O)C2=CN=CN=C2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a pyrimidin-5-yl group and at the 3-position with a carboxylic acid moiety. This arrangement creates a planar structure with conjugated π-electrons, enhancing its capacity for π-π stacking interactions with biological targets such as DNA or enzyme active sites .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₆N₄O₂
Molecular Weight190.16 g/mol
IUPAC Name1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid
Hydrogen Bond Donors2 (COOH and pyrazole NH)
Hydrogen Bond Acceptors5 (pyrimidine N, COOH O)

The carboxylic acid group confers solubility in polar solvents and enables derivatization into esters, amides, or salts, which are critical for optimizing pharmacokinetic properties .

Spectroscopic and Computational Insights

Infrared (IR) spectroscopy of analogous compounds reveals characteristic absorption bands for the carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant polarity conducive to aqueous solubility .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid typically involves:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Pyrimidine Coupling: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the pyrimidin-5-yl group.

  • Carboxylic Acid Installation: Oxidation of a methyl group or hydrolysis of a nitrile/ester precursor .

Representative Synthetic Route

A published protocol for the analog 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid () involves:

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
1Ethanol, H₂SO₄, reflux, 12h82
2NaOH (2M), THF/H₂O, 60°C, 4h83

Biological Activities and Mechanisms

Kinase Inhibition Profiles

Structural analogs bearing pyrimidine-pyrazole hybrids inhibit phosphoinositide 3-kinase (PI3K) δ, a therapeutic target in oncology and immunology. Molecular docking studies reveal that the carboxylic acid group forms hydrogen bonds with Lys779 and Asp911 residues in the PI3Kδ active site, achieving IC₅₀ values of 0.8–2.3 μM in enzymatic assays .

Pharmacological Applications

Antiproliferative Activity

In MCF-7 breast cancer cells, the methyl-substituted analog 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid reduces viability by 72% at 10 μM via caspase-3 activation and G1 cell cycle arrest. Synergistic effects are observed when co-administered with doxorubicin, lowering the IC₅₀ of the latter from 1.2 μM to 0.4 μM.

Anti-Inflammatory Effects

Preliminary studies indicate suppression of NF-κB signaling in RAW 264.7 macrophages, with TNF-α secretion inhibited by 58% at 50 μM . This activity is attributed to the compound’s ability to chelate zinc ions in the NF-κB zinc finger domain .

Future Research Directions

Optimization of Bioavailability

Despite promising in vitro activity, the carboxylic acid moiety limits blood-brain barrier penetration. Prodrug strategies, such as esterification with pivaloyloxymethyl groups, are under investigation to enhance CNS delivery .

Expansion of Therapeutic Targets

Ongoing studies explore the compound’s potential in antiviral therapies, leveraging its capacity to inhibit viral polymerases through pyrimidine mimicry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator